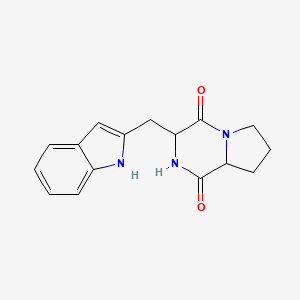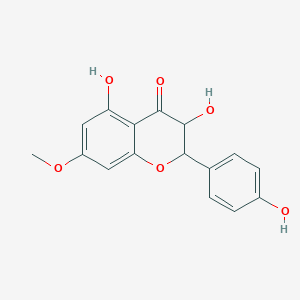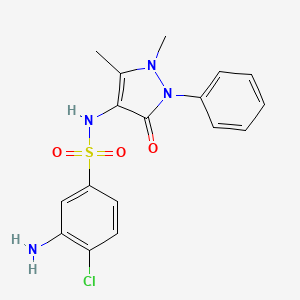
Cyclo(Pro-Trp)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(Pro-Trp), also known as cyclo(L-prolyl-L-tryptophanyl), is a cyclic dipeptide composed of the amino acids proline and tryptophan. This compound belongs to the class of diketopiperazines, which are known for their structural rigidity and diverse biological activities. Cyclo(Pro-Trp) has garnered interest due to its potential therapeutic applications and its role as a model compound for studying peptide behavior.
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(Pro-Trp) can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common synthetic route involves the cyclization of linear dipeptides. For example, the linear dipeptide L-prolyl-L-tryptophan can be cyclized under acidic or basic conditions to form the cyclic dipeptide . Enzymatic synthesis involves the use of cyclodipeptide synthases, which catalyze the formation of cyclodipeptides from aminoacyl-tRNAs .
Industrial Production Methods
Industrial production of cyclo(Pro-Trp) often relies on microbial fermentation. Streptomyces strains, for instance, have been identified to produce cyclo(Pro-Trp) through the action of cyclodipeptide synthases . These microbial processes are advantageous due to their efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclo(Pro-Trp) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Cyclo(Pro-Trp) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Cyclo(Pro-Trp) has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide behavior and interactions.
作用機序
The mechanism of action of cyclo(Pro-Trp) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate ion-channel activity, particularly calcium and sodium channels, which play crucial roles in cardiovascular function . The compound’s structure allows it to interact with these channels, either enhancing or inhibiting their activity depending on the specific isomer and concentration used.
類似化合物との比較
Cyclo(Pro-Trp) can be compared with other cyclic dipeptides, such as cyclo(Phe-Pro) and cyclo(Trp-Trp). While all these compounds share a common diketopiperazine backbone, their biological activities and applications differ:
Cyclo(Phe-Pro): Known for its broad-spectrum antibacterial properties.
Cyclo(Trp-Trp): Exhibits unique structural features and has been studied for its potential in drug development.
Cyclo(Pro-Trp) stands out due to its specific interactions with ion channels and its potential therapeutic applications in cardiovascular research.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
3-(1H-indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20) |
InChIキー |
OAUYQLJZHZRZSL-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)

![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)


